Naxagolide Naxagolide Naxagolide is an organic heterotricyclic compound that is (4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine substituted by propyl and hydroxy groups at positions 4 and 9, respectively. It is a potent dopamine D2-receptor agonist and its hydrochloride salt was under clinical development by Merck & Co as a potential antiparkinsonian agent (now discontinued). It has a role as an antiparkinson drug, a dopamine agonist and an anticonvulsant. It is a tertiary amino compound, an organic heterotricyclic compound and a member of phenols. It is a conjugate base of a naxagolide(1+).
Brand Name: Vulcanchem
CAS No.: 88058-88-2
VCID: VC0006089
InChI: InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1
SMILES: CCCN1CCOC2C1CCC3=C2C=C(C=C3)O
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

Naxagolide

CAS No.: 88058-88-2

Cat. No.: VC0006089

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Naxagolide - 88058-88-2

CAS No. 88058-88-2
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol
Standard InChI InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1
Standard InChI Key JCSREICEMHWFAY-HUUCEWRRSA-N
Isomeric SMILES CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O
SMILES CCCN1CCOC2C1CCC3=C2C=C(C=C3)O
Canonical SMILES CCCN1CCOC2C1CCC3=C2C=C(C=C3)O

Chemical Structure and Physicochemical Properties

Naxagolide (C₁₅H₂₁NO₂; molecular weight: 247.33 g/mol) is a heterotricyclic compound featuring a naphthoxazine backbone with a propyl substituent at position 4 and a hydroxyl group at position 9 . Its absolute stereochemistry, defined by two chiral centers (4aR,10bR), is critical for dopamine receptor binding . The compound’s tertiary amine and phenolic moieties contribute to its solubility profile, with a measured solubility of 200 mg/mL in dimethyl sulfoxide (DMSO) .

Table 1: Key Chemical Properties of Naxagolide

PropertyValue
Molecular FormulaC₁₅H₂₁NO₂
Molecular Weight247.33 g/mol
SMILESCCCN1CCO[C@H]2[C@H]1CCC3=CC=C(O)C=C23
InChI KeyJCSREICEMHWFAY-HUUCEWRRSA-N
logP (Predicted)2.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The hydrochloride salt (C₁₅H₂₂ClNO₂; CAS: 99705-65-4) was frequently employed in preclinical studies to enhance stability .

Pharmacological Profile and Mechanism of Action

Naxagolide exhibits high affinity for dopamine D2 and D3 receptors, with Ki values of 8.5 nM (D2) and 0.16 nM (D3), demonstrating 50-fold selectivity for D3 receptors. In vitro assays using rat striatal membranes revealed IC₅₀ values of 23 nM for displacing [³H]apomorphine and 55 nM for [³H]spiperone, indicating preferential binding to agonist-specific receptor conformations .

In Vivo Pharmacodynamics

In rodent models, naxagolide elicited dose-dependent effects:

  • Hypothermia at 13 μg/kg (intraperitoneal) in mice .

  • Contralateral turning (5 μg/kg) in 6-hydroxydopamine-lesioned rats, lasting 1–3 hours .

  • Stereotypic behaviors (e.g., sniffing, gnawing) at 10 μg/kg .

These effects correlate with D2/D3 receptor activation in the striatum and limbic regions.

Clinical Development for Parkinson’s Disease

  • Suboptimal motor symptom control compared to levodopa.

  • Dose-limiting side effects, including dyskinesias and psychiatric disturbances.

  • Pharmacokinetic challenges, such as short half-life and variable bioavailability .

PhaseDose RangeOutcomeReference
2Up to 60 mg/dayDiscontinued (efficacy/toxicity)

Applications in Neuroimaging

The radiotracer [(11)C]-(+)-PHNO, a carbon-11-labeled naxagolide derivative, enables quantification of high-affinity D2 (D2HIGH) and D3 receptors in vivo . Key findings include:

  • D3 Selectivity: In nonhuman primates, [(11)C]-(+)-PHNO binding is enriched in D3-rich regions (e.g., ventral striatum) compared to conventional ligands like [¹¹C]raclopride .

  • Receptor Occupancy Studies: Used to assess antipsychotic drug effects on D2/3 receptors in schizophrenia.

  • Social Attachment Research: Correlated D2/3 availability with social bonding behaviors in humans .

Synthesis and Analytical Characterization

Naxagolide hydrochloride was synthesized via a stereoselective route involving:

  • Oxazine ring formation from naphtholic precursors.

  • Propylamine introduction under reductive amination conditions .

  • Chiral resolution to isolate the (4aR,10bR)-enantiomer .

Purity (>98%) was confirmed via HPLC and nuclear magnetic resonance (NMR) .

Future Perspectives

While naxagolide’s therapeutic potential remains unrealized, [(11)C]-(+)-PHNO continues to advance neuropsychiatric research. Emerging applications include:

  • D3 Receptor Dysregulation: Investigating addiction and depression pathophysiology.

  • Pharmacodynamic Biomarkers: Quantifying receptor occupancy during drug development .

  • Gene-Environment Interactions: Exploring how polymorphisms affect D2/3 availability.

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